molecular formula C12H14N4 B2998028 2,6-dimethyl-N-(6-methylpyridin-2-yl)pyrimidin-4-amine CAS No. 2176125-25-8

2,6-dimethyl-N-(6-methylpyridin-2-yl)pyrimidin-4-amine

Cat. No. B2998028
CAS RN: 2176125-25-8
M. Wt: 214.272
InChI Key: RUKTVRQECPYLJW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound “2,6-dimethyl-N-(6-methylpyridin-2-yl)pyrimidin-4-amine” belongs to the class of organic compounds known as pyridinylpyrimidines . These are compounds containing a pyridinylpyrimidine skeleton, which consists of a pyridine linked (not fused) to a pyrimidine by a bond .


Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, a series of novel 2-(pyridin-2-yl) pyrimidine derivatives were designed, synthesized, and their biological activities were evaluated . Another study reported the experimental results of unexpected aromatic nucleophilic substitution reaction products on 2-amino-4,6-dichloropyrimidine-5-carbaldehyde .

Scientific Research Applications

Insecticidal and Antibacterial Potential

Research involving the synthesis of pyrimidine-linked pyrazole heterocyclics, including compounds structurally related to 2,6-dimethyl-N-(6-methylpyridin-2-yl)pyrimidin-4-amine, has shown promising insecticidal and antibacterial properties. Microwave irradiative cyclocondensation techniques were employed to prepare these compounds, which demonstrated effectiveness against Pseudococcidae insects and selected microorganisms, indicating their potential for development into insecticidal and antibacterial agents (Deohate & Palaspagar, 2020).

Antifungal Effect

Compounds containing the pyrimidin-2-amine structure have been synthesized and investigated for their antifungal effects against significant types of fungi, including Aspergillus terreus and Aspergillus niger. The findings suggest that these compounds possess strong antifungal properties, with certain derivatives showing higher efficacy, which could be further explored for developing antifungal agents (Jafar et al., 2017).

Antihypertensive Activity

The derivative 6-arylpyrido[2,3-d]pyrimidin-7-amine has been studied for its antihypertensive activity. Notably, some compounds within this series, such as 6-(2,6-dichlorophenyl)-2-methylpyrido[2,3-d]pyrimidin-7-amine, have shown to lower blood pressure in spontaneously hypertensive rats in a gradual and sustained manner, indicating potential as antihypertensive agents (Bennett et al., 1981).

Antitumor Activity

Research into the synthesis and evaluation of 2,4-diamino-6-(2,5-dimethoxybenzyl)-5-methylpyrido[2,3-d]pyrimidine and related compounds has revealed significant antitumor activity against the Walker 256 carcinosarcoma in rats. This suggests their potential utility in developing new antitumor therapies (Grivsky et al., 1980).

Supramolecular Chemistry

A new synthetic strategy utilizing 2,6-bis(trimethyltin)pyridine as a central building block for the preparation of pyridine-based ligands demonstrates the utility of related pyrimidinamine compounds in supramolecular chemistry. These ligands can be used in the formation of complex molecular structures for various applications (Schubert & Eschbaumer, 1999).

properties

IUPAC Name

2,6-dimethyl-N-(6-methylpyridin-2-yl)pyrimidin-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N4/c1-8-5-4-6-11(14-8)16-12-7-9(2)13-10(3)15-12/h4-7H,1-3H3,(H,13,14,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RUKTVRQECPYLJW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CC=C1)NC2=NC(=NC(=C2)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14N4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

214.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,6-dimethyl-N-(6-methylpyridin-2-yl)pyrimidin-4-amine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.